molecular formula C23H31N5O B2868233 2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 898434-63-4

2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2868233
CAS No.: 898434-63-4
M. Wt: 393.535
InChI Key: SLTFJLCTYKWWAP-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as P4B, is the Cellulose Synthase Complex (CSC) . The CSC is responsible for the synthesis of cellulose, the most abundant biopolymer on Earth and a major component of plant cell walls . The CSC is assembled in the Golgi apparatus and trafficked to the cell surface .

Mode of Action

P4B exhibits a unique mode of action compared with previously known cellulose biosynthesis inhibitors (CBIs) . Instead, P4B reduces the delivery rate of CSCs to the plasma membrane, leading to a decrease in their density at the cell surface without causing accumulation in Golgi-derived vesicles . This suggests a novel mechanism of action .

Biochemical Pathways

The affected pathway is the cellulose biosynthesis pathway . P4B reduces crystalline cellulose content by 40% to 50%, comparable with the well-known CBI isoxaben . This reduction in cellulose content can have significant downstream effects on plant growth and development, as cellulose is a critical structural component of plant cell walls .

Pharmacokinetics

As P4B affects the delivery rate of CSCs to the plasma membrane , it likely has good cell membrane permeability

Result of Action

The primary result of P4B’s action is a strong inhibition of seedling growth . This is due to its effect on reducing the content of crystalline cellulose, a critical structural component of plant cell walls . A mutant resistant to the growth inhibition and cellulose reduction caused by P4B has been identified, suggesting that genetic factors can influence the compound’s effects .

Properties

IUPAC Name

2-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-2-20(19-9-5-3-6-10-19)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-7-4-8-14-26/h3,5-6,9-12,20H,2,4,7-8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTFJLCTYKWWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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